molecular formula C17H25N3O2S B4343195 4-(SEC-BUTYL)-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE

4-(SEC-BUTYL)-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE

Cat. No.: B4343195
M. Wt: 335.5 g/mol
InChI Key: ZBJQXWKRYBJCPK-UHFFFAOYSA-N
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Description

4-(SEC-BUTYL)-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonamide group, a pyrazole ring, and a butyl side chain, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(SEC-BUTYL)-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the butyl group, and the sulfonamide formation. One common synthetic route starts with the preparation of 1-ethyl-1H-pyrazol-5-amine, which is then reacted with sec-butyl bromide under basic conditions to introduce the butyl group. The resulting intermediate is then treated with benzenesulfonyl chloride in the presence of a base to form the final sulfonamide product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(SEC-BUTYL)-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-(SEC-BUTYL)-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(SEC-BUTYL)-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyrazole ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • 4-sec-butyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide
  • tert-Butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate

Uniqueness

4-(SEC-BUTYL)-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE is unique due to its specific substitution pattern on the pyrazole ring and the presence of the sec-butyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-butan-2-yl-N-[(2-ethylpyrazol-3-yl)methyl]-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2S/c1-5-14(3)15-7-9-17(10-8-15)23(21,22)19(4)13-16-11-12-18-20(16)6-2/h7-12,14H,5-6,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJQXWKRYBJCPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)S(=O)(=O)N(C)CC2=CC=NN2CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(SEC-BUTYL)-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE
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4-(SEC-BUTYL)-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE
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4-(SEC-BUTYL)-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE
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4-(SEC-BUTYL)-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE
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4-(SEC-BUTYL)-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE
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4-(SEC-BUTYL)-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE

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